

Application Notes and Protocols for Radiolabeling with NOTA for PET Imaging

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Compound of Interest

Compound Name: *NOTA (trihydrochloride)*

Cat. No.: *B15137531*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The bifunctional chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives are widely employed in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. NOTA's ability to form stable complexes with a variety of radiometals, including Gallium-68 (^{68}Ga), Copper-64 (^{64}Cu), and the Aluminium- ^{18}F fluoride complex (^{18}F AlF), makes it a versatile platform for labeling a diverse range of targeting molecules such as peptides, antibodies, and nanoparticles.^{[1][2]} This document provides detailed application notes and protocols for the conjugation of NOTA to targeting vectors and subsequent radiolabeling for use in PET imaging.

I. Conjugation of NOTA Chelators to Targeting Molecules

The first step in developing a NOTA-based PET tracer is the covalent conjugation of a NOTA derivative to the targeting biomolecule. The choice of the bifunctional NOTA derivative depends on the available functional groups on the targeting molecule. Commonly used derivatives include those with N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine residues) or maleimide groups for reacting with thiols (e.g., cysteine residues).^{[3][4]}

Protocol 1: Amine-Reactive Conjugation using NOTA-NHS Ester

This protocol describes the conjugation of a NOTA-NHS ester to a peptide or antibody containing accessible primary amine groups.

Materials:

- Targeting molecule (peptide or antibody) with primary amines
- p-SCN-Bn-NOTA (or other amine-reactive NOTA derivative)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Sodium bicarbonate buffer (0.1 M, pH 8.5)
- PD-10 desalting column (or equivalent size-exclusion chromatography system)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Dissolve the targeting molecule in sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
- Dissolve the NOTA-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
- Add a 5- to 20-fold molar excess of the NOTA-NHS ester solution to the targeting molecule solution. The exact ratio may need to be optimized for each specific molecule.
- Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
- Purify the NOTA-conjugated molecule using a PD-10 desalting column equilibrated with PBS to remove unconjugated NOTA.
- Collect the fractions containing the conjugated product, which typically elute in the void volume.

- Determine the concentration of the purified NOTA-conjugate using a suitable method (e.g., UV-Vis spectroscopy).
- The number of NOTA chelators per molecule can be determined by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).[\[5\]](#)

II. Radiolabeling Protocols with NOTA-Conjugates

Once the targeting molecule is conjugated with NOTA, it is ready for radiolabeling with a PET radionuclide. The following protocols detail the procedures for labeling with ^{68}Ga , ^{64}Cu , and $[^{18}\text{F}]\text{AlF}$.

Protocol 2: Gallium-68 Labeling

Gallium-68 is a generator-produced radionuclide with a short half-life (68 minutes), making rapid and efficient labeling crucial. NOTA is an excellent chelator for ^{68}Ga , allowing for fast labeling at room temperature.[\[6\]](#)[\[7\]](#)

Materials:

- NOTA-conjugated targeting molecule
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.1 M HCl for elution
- Sodium acetate buffer (1 M, pH 4.0-5.5)
- Sterile water for injection
- Radio-TLC system for quality control

Procedure:

- Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl to obtain $[^{68}\text{Ga}]\text{GaCl}_3$.
- In a sterile reaction vial, add the required amount of NOTA-conjugated targeting molecule (typically 5-50 nmol).

- Add the sodium acetate buffer to the reaction vial to adjust the pH to 4.0-5.5.
- Add the [^{68}Ga] GaCl_3 eluate to the reaction vial.
- Incubate the reaction mixture for 5-10 minutes at room temperature.[\[6\]](#)[\[7\]](#)
- Perform quality control using radio-TLC to determine the radiochemical purity.
- The product can be used without further purification if the radiochemical purity is >95%.

Protocol 3: Copper-64 Labeling

Copper-64 has a longer half-life (12.7 hours), making it suitable for imaging biological processes that occur over longer periods. NOTA forms highly stable complexes with ^{64}Cu at room temperature.[\[5\]](#)[\[8\]](#)

Materials:

- NOTA-conjugated targeting molecule
- [^{64}Cu] CuCl_2 in 0.1 M HCl
- Sodium acetate buffer (0.1 M, pH 5.5) or ammonium acetate buffer (0.1 M, pH 7.2)[\[5\]](#)[\[9\]](#)
- PD-10 desalting column for purification (if necessary)
- Radio-TLC system for quality control

Procedure:

- In a sterile reaction vial, dissolve the NOTA-conjugated targeting molecule in the chosen buffer.
- Add the [^{64}Cu] CuCl_2 solution to the vial.
- Incubate the reaction mixture for 15-30 minutes at room temperature.[\[5\]](#)[\[10\]](#)
- Perform quality control using radio-TLC.

- If necessary, purify the $[^{64}\text{Cu}]\text{Cu}$ -NOTA-conjugate using a PD-10 column to remove any unchelated ^{64}Cu .[\[5\]](#)

Protocol 4: Aluminum-Fluoride-18 ($[^{18}\text{F}]\text{AlF}$) Labeling

Fluorine-18 is the most commonly used PET isotope due to its excellent imaging properties. The $[^{18}\text{F}]\text{AlF}$ labeling method provides a convenient way to label biomolecules with ^{18}F in a single step.[\[11\]](#)[\[12\]](#) This method typically requires heating.[\[13\]](#)

Materials:

- NOTA-conjugated targeting molecule
- $[^{18}\text{F}]\text{Fluoride}$ in saline
- Aluminum chloride (AlCl_3) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4)[\[11\]](#)
- Sodium acetate buffer (0.1 M, pH 4)
- HLB cartridge for purification
- Ethanol
- PBS, pH 7.4

Procedure:

- In a sealed reaction vial, mix the $[^{18}\text{F}]\text{Fluoride}$ solution with the AlCl_3 solution.
- Add the NOTA-conjugated targeting molecule dissolved in sodium acetate buffer to the vial.
- Heat the reaction mixture at 100-110°C for 15 minutes.[\[11\]](#)[\[13\]](#)
- Cool the reaction vial to room temperature.
- Dilute the reaction mixture with PBS.
- Purify the $[^{18}\text{F}]\text{AlF}$ -NOTA-conjugate using an HLB cartridge. Wash the cartridge with water and elute the product with ethanol.[\[11\]](#)

- Perform quality control using radio-TLC or radio-HPLC.

III. Quantitative Data Summary

The following tables summarize key quantitative data for radiolabeling with NOTA, providing a basis for comparison between different radionuclides and targeting vectors.

Table 1: Radiolabeling Efficiency and Conditions

Radionuclide	Targeting Molecule	Precursor or Amount	Temperature (°C)	Time (min)	pH	Radiochemical Yield (%)	Citation
⁶⁸ Ga	DNA Oligonucleotide	1470-fold molar excess	Room Temp	< 10	3.5	> 95	[6][7]
⁶⁸ Ga	NODAG A-RGD	1-10 nmol	Not specified	Not specified	Not specified	> 95	[14]
⁶⁴ Cu	Cetuximab (Antibody)	Not specified	Room Temp	20	5.5	> 80	[5]
⁶⁴ Cu	hFII (Protein)	Not specified	Not specified	15	Not specified	> 98.5	[10]
⁶⁴ Cu	c(RGDfK) (Peptide)	5-10 nmol	Room Temp	20	7.2	> 99	[9]
[¹⁸ F]AIF	IMP467 (Peptide)	40 nmol	105	15	4	85 (isolated)	[11]
[¹⁸ F]AIF	NOTA-Octreotide	Not specified	105	15	Not specified	38 ± 8	[15]

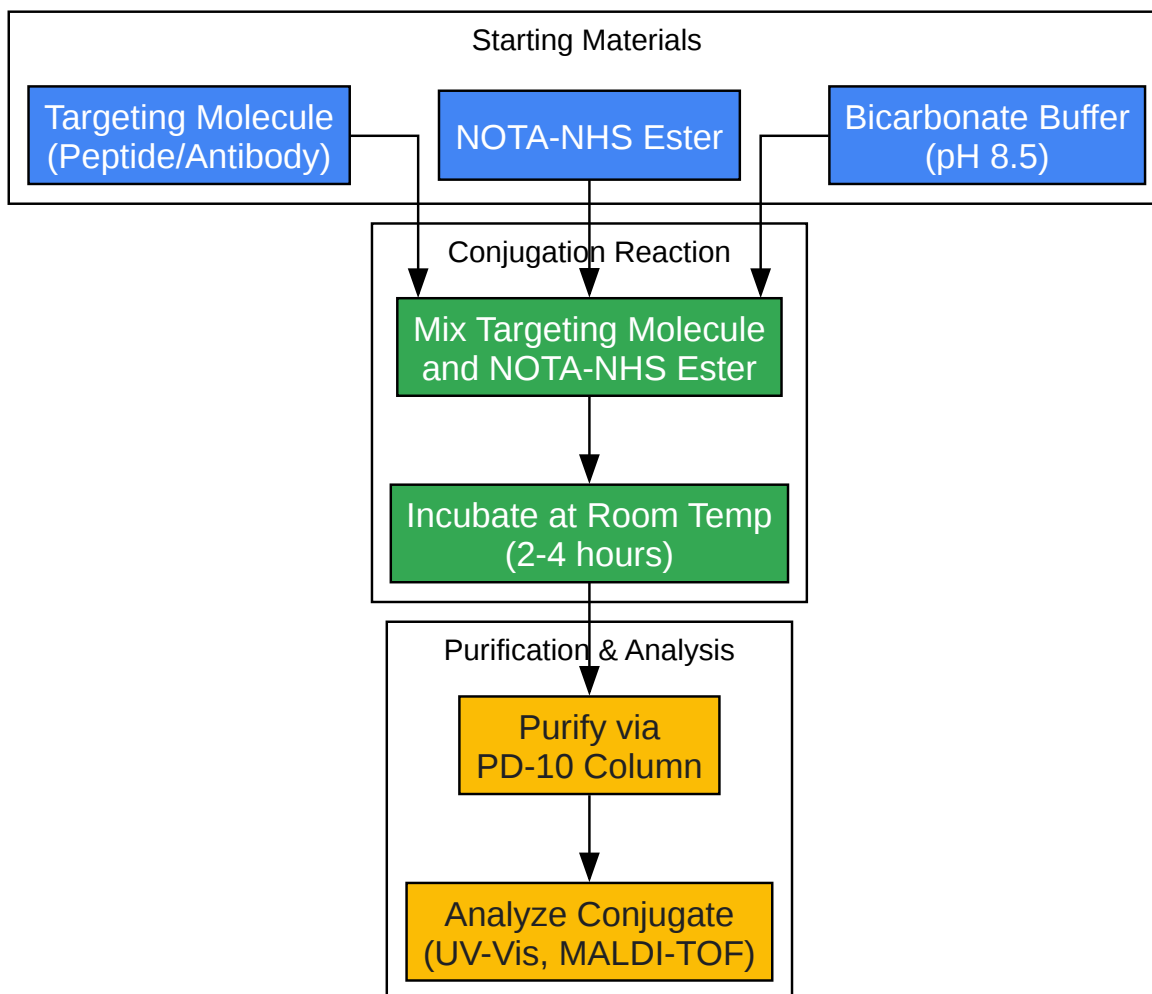
Table 2: Specific Activity and In Vitro/In Vivo Stability

Radiotracer	Specific Activity	In Vitro Stability	In Vivo Stability	Citation
[⁶⁸ Ga]Ga-NOTA-Oligonucleotide	51.1 MBq/nmol	High in PBS and serum at 37°C	Not specified	[6]
[⁶⁴ Cu]Cu-NOTA-C225	~2.96 GBq/μmol	Stable up to 50 h	Stable up to 24 h	[5] [16]
[⁶⁴ Cu]Cu-NOTA-HFn	72.96 ± 21.33 GBq/μmol	Stable in PBS for up to 48 h	Not specified	[10]
[¹⁸ F]AlF-NOTA Peptides	Up to 115 GBq/μmol	Stable in human serum	Stable in vivo	[11]

IV. Visualized Workflows

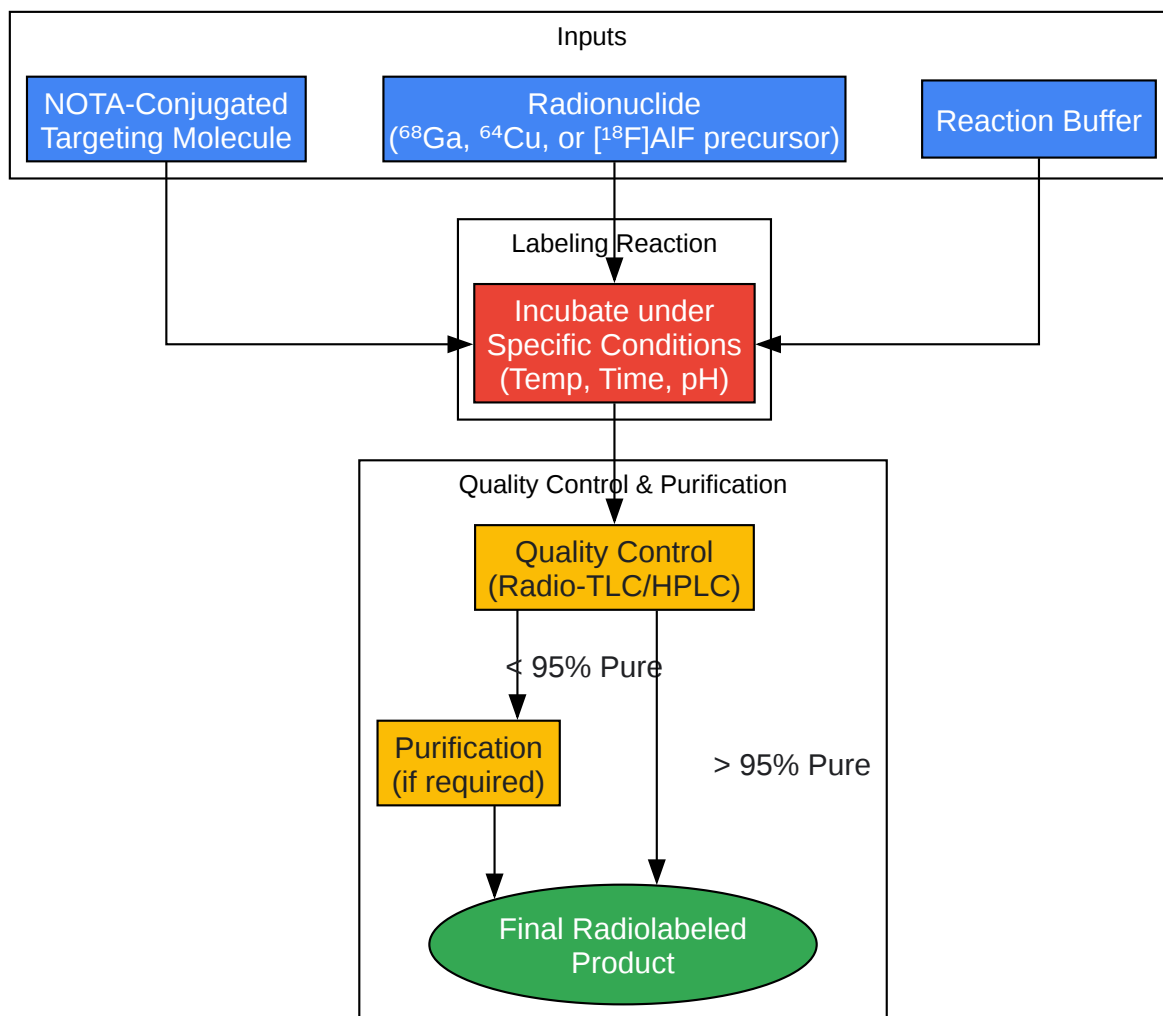
The following diagrams illustrate the key experimental workflows described in the protocols.

Workflow for NOTA-NHS Ester Conjugation

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Caption: Workflow for NOTA-NHS Ester Conjugation.

General Workflow for NOTA Radiolabeling



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- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling with NOTA for PET Imaging]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15137531#methods-for-radiolabeling-with-nota-for-pet-imaging>]

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